molecular formula C17H23BrN4O B2883164 3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole CAS No. 2034460-26-7

3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole

Cat. No.: B2883164
CAS No.: 2034460-26-7
M. Wt: 379.302
InChI Key: LZDPAYAMZWPZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2-(4-isopropylpiperazin-1-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2-(4-isopropylpiperazin-1-yl)ethyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to the inhibition of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole
  • 3-(4-Fluorophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and material science applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN4O/c1-13(2)22-11-9-21(10-12-22)8-7-16-19-17(20-23-16)14-3-5-15(18)6-4-14/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDPAYAMZWPZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.